molecular formula C11H10OS B8240948 S-4-Ethynylbenzyl ethanethioate CAS No. 307537-95-7

S-4-Ethynylbenzyl ethanethioate

Cat. No.: B8240948
CAS No.: 307537-95-7
M. Wt: 190.26 g/mol
InChI Key: XEOGHHBZYSIDIG-UHFFFAOYSA-N
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Description

S-4-Ethynylbenzyl ethanethioate (CAS 307537-95-7) is a specialized organic sulfur compound with the molecular formula C11H10OS and a molecular weight of 190.26 g/mol . This compound features a thioester group linked to a 4-ethynylbenzyl moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates both a reactive ethynyl group and a protected thiol (in the form of a thioacetate), which allows it to function as a versatile precursor in click chemistry and bioconjugation applications. Researchers utilize this compound as a key intermediate in the synthesis of odorless thiol equivalents, which are crucial in thioacetalization reactions for protecting carbonyl groups under mild, acid-catalyzed conditions . The ethynyl group enables participation in copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the thioester can be readily cleaved to generate the free thiol, making it a dual-functional reagent for constructing complex molecular architectures. This compound requires specific handling and storage conditions, sealed in a dry environment at 2-8°C to maintain stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

S-[(4-ethynylphenyl)methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOGHHBZYSIDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443697
Record name 1-[4-(S-Acetylthiomethyl)phenyl]acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307537-95-7
Record name 1-[4-(S-Acetylthiomethyl)phenyl]acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Sonogashira coupling method involves palladium-catalyzed cross-coupling between 4-iodophenylthioacetate and an ethynylated bicyclic amine precursor. This route, adapted from Clavaguera et al., proceeds via a two-step sequence:

  • Synthesis of 4-Iodophenylthioacetate (Intermediate 4) :

    • Reactants : 4-Iodobenzenesulfonyl chloride, dimethylacetamide, zinc, and Me2_2SiCl2_2.

    • Conditions : Reflux in 1,2-dichloroethane for 1.5 hours, followed by acetyl chloride addition at room temperature.

    • Yield : ~40% after purification via column chromatography.

  • Coupling with Ethynylated Amine :

    • Reactants : 3-(4-Ethynylbenzyl)-1,5,7-trimethyl-3-azabicyclo[3.3.1]nonane-7-methanol (1), 4-iodophenylthioacetate (4), PdCl2_2(PPh3_3)2_2, CuI.

    • Conditions : Tetrahydrofuran (THF) and Hünig’s base (N,N-diisopropylethylamine) under argon at room temperature for 18 hours.

    • Workup : Solvent removal, aqueous extraction, and chromatography yield the target compound.

Mechanistic Insights

The reaction proceeds through a palladium-mediated oxidative addition of the aryl iodide to form a Pd(II) complex, followed by alkyne insertion and reductive elimination. Copper iodide facilitates transmetallation, critical for activating the terminal alkyne.

Table 1: Spectroscopic Characterization of this compound

TechniqueKey Data
1^1H NMR δ 0.86 (s, 9H), 0.90 (s, 1H), 1.26 (m, 4H), 2.61 (s, 2H), 7.35–7.45 (m, 8H)
13^{13}C NMR δ 131.76, 132.35, 133.02, 135.06, 139.41, 192.97 (C=O)
FT-IR 2925 cm1^{-1} (C-H stretch), 1742 cm1^{-1} (C=O), 2200 cm1^{-1} (C≡C)
ESI-MS m/z 462.5 ([M+H]+^+, calcd 462.25)

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with sensitive functional groups.

  • Limitations : Requires air-sensitive catalysts (Pd/Cu), multi-step purification, moderate yields (~40–60%).

Acid-Catalyzed Thioesterification of 4-Ethynylbenzyl Alcohol

Reaction Steps

  • Activation of Alcohol :

    • HBF4_4 protonates the hydroxyl group, forming a reactive carbocation.

  • Nucleophilic Attack :

    • Thioacetic acid (CH3_3C(O)SH) attacks the carbocation, yielding the thioester.

  • Byproduct Management :

    • Disproportionation of CH3_3C(O)SH to acetic acid and H2_2S, mitigated by excess thioacetic acid.

Table 2: Optimized Conditions for Thioesterification

ParameterValue
Catalyst HBF4_4 (10 mol%)
Temperature Room temperature
Time 3–6 hours
Yield 85–99% (benchmarked substrates)

Mechanistic Validation

Kinetic studies reveal a second-order dependence on alcohol and HBF4_4 concentration. Density functional theory (DFT) calculations confirm a dual-protonation mechanism, lowering the activation energy for carbocation formation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

CriterionSonogashira CouplingAcid-Catalyzed Thioesterification
Starting Material 4-Iodophenylthioacetate4-Ethynylbenzyl alcohol
Catalyst PdCl2_2(PPh3_3)2_2, CuIHBF4_4
Yield 40–60%85–99%
Complexity Multi-step, air-sensitiveOne-pot, solvent-free
Cost High (Pd/Cu catalysts)Low (HBF4_4 ≈ $50/mol)

Chemical Reactions Analysis

Types of Reactions

S-4-Ethynylbenzyl ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the acetylene group to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetylene carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted acetylene derivatives.

Scientific Research Applications

S-4-Ethynylbenzyl ethanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of S-4-Ethynylbenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The acetylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity. The S-acetylthiomethyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Performance: this compound-based molecular wires exhibit enhanced conductivity due to ethynyl-mediated π-orbital overlap, outperforming non-conjugated thioesters in charge transport assays .

Biological Activity

S-4-Ethynylbenzyl ethanethioate is a compound of interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis, and various research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10OSC_{10}H_{10}OS and a molecular weight of approximately 178.25 g/mol. Its structure includes an ethynyl group attached to a benzyl moiety, which contributes to its reactivity and potential biological effects.

Property Value
Molecular FormulaC10H10OSC_{10}H_{10}OS
Molecular Weight178.25 g/mol
Functional GroupsEthynyl, Thioester

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethynylbenzyl alcohol with ethanethiol in the presence of a catalyst. This reaction can be facilitated through various methods, including:

  • Direct Thiolation : Utilizing thiol reagents in the presence of acid catalysts.
  • Sonogashira Coupling : Employing palladium-catalyzed cross-coupling reactions to form the desired thioester.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. The IC50 values for selected cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
Normal Human Fibroblasts>100

This selectivity indicates potential for therapeutic applications in cancer treatment.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Disruption of Membrane Integrity : It may compromise bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in clinical isolates from infected patients. The compound showed promising results against resistant strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

In vitro studies using this compound on breast cancer cell lines demonstrated significant reduction in cell viability compared to untreated controls. Further investigations are warranted to explore its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing S-4-Ethynylbenzyl ethanethioate, and what experimental conditions are critical for reproducibility?

  • Methodology : The compound is synthesized via Sonogashira cross-coupling reactions between 2,3-dibromonorbornadiene and S-(4-ethynyl-phenyl) ethanethioate. Critical conditions include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalysts.
  • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.
  • Purification via column chromatography (e.g., gradient elution with ethyl acetate/heptane) .
    • Key Considerations : Monitor reaction progress with TLC and optimize catalyst loading to suppress side reactions (e.g., homocoupling of alkynes).

Q. How is this compound characterized structurally and analytically?

  • Analytical Techniques :

  • 1H-NMR : Confirm ethynyl (δ ~2.5-3.0 ppm) and benzyl thioester (δ ~4.3 ppm) protons.
  • Mass Spectrometry (HR-MS) : Validate molecular weight (e.g., C₁₁H₁₀OS, exact mass 190.0453 g/mol) .
  • Chromatography : HPLC or GC-MS for purity assessment (>97%) .
    • Best Practices : Cross-validate data with synthetic intermediates to rule out degradation products .

Q. What stability and storage protocols are recommended for this compound?

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the thioester group.
  • Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., free thiols or acetylated byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectral data across studies?

  • Approach :

Reproducibility Checks : Replicate experiments with identical reagents (e.g., catalyst batches, solvent purity).

Cross-Validation : Compare NMR shifts with literature (e.g., Journal of Materials Chemistry C data) and use deuterated solvents for consistency .

Statistical Analysis : Apply t-tests or ANOVA to assess variability in yields due to reaction parameters (e.g., temperature fluctuations) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Derivatization : Modify the thioester group (e.g., replace with sulfoxide) or ethynylbenzyl moiety.
  • Biological Assays : Test antitumor activity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic/steric properties (Hammett σ constants, log P) .
    • Data Analysis : Use multivariate regression to identify critical substituents affecting bioactivity.

Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?

  • Optimization Strategies :

  • DoE (Design of Experiments) : Vary temperature (20–80°C), catalyst ratios (Pd:Cu = 1:1 to 1:4), and solvent polarity.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., alkyne coordination complexes).
  • Scale-Up : Use continuous flow systems (as demonstrated for analogous thioesters) to improve heat/mass transfer .

Q. What comparative advantages does the Sonogashira method offer over alternative coupling strategies for ethynylbenzyl derivatives?

  • Sonogashira vs. Stille/Suzuki :

  • Efficiency : Higher tolerance for functional groups (e.g., thioesters) without pre-activation.
  • Byproduct Control : Less toxic byproducts (e.g., tributyltin halides in Stille).
    • Limitations : Sensitivity to oxygen/moisture requires rigorous inert conditions .

Q. How can degradation pathways of this compound be systematically analyzed?

  • Degradation Studies :

  • Forced Degradation : Expose to UV light, heat (40–60°C), and hydrolytic conditions (aqueous buffers, pH 1–13).
  • Product Identification : Use LC-MS/MS to detect fragments (e.g., ethynylbenzyl alcohol or acetic acid derivatives).
  • Kinetic Modeling : Apply first-order kinetics to predict shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-4-Ethynylbenzyl ethanethioate
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S-4-Ethynylbenzyl ethanethioate

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